molecular formula C21H17N B152262 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile CAS No. 133792-15-1

4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile

Cat. No.: B152262
CAS No.: 133792-15-1
M. Wt: 283.4 g/mol
InChI Key: IOBZCOSZOOUKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile is an organic compound with the molecular formula C21H17N. It is known for its unique structure, which consists of three benzene rings connected by a carbonitrile group and an ethyl group. This compound is primarily used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Alkylation: Ethylbenzene is subjected to Friedel-Crafts alkylation to introduce the ethyl group onto the benzene ring.

    Suzuki Coupling Reaction: The ethyl-substituted benzene is then coupled with a bromobenzene derivative using a palladium-catalyzed Suzuki coupling reaction to form a biphenyl structure.

    Nitrile Introduction: Finally, the biphenyl compound undergoes a nucleophilic substitution reaction with cyanogen bromide to introduce the carbonitrile group.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

    Oxidation: Formation of 4-[4-(4-Ethylphenyl)phenyl]benzoic acid.

    Reduction: Formation of 4-[4-(4-Ethylphenyl)phenyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-[4-(4-Methylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    4-[4-(4-Propylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a propyl group instead of an ethyl group.

    4-[4-(4-Butylphenyl)phenyl]benzenecarbonitrile: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and physical properties. The presence of the carbonitrile group also adds to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-[4-(4-ethylphenyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-2-16-3-7-18(8-4-16)20-11-13-21(14-12-20)19-9-5-17(15-22)6-10-19/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBZCOSZOOUKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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